N-Methyl-N-(4-methyl-2,3-dihydro-1H-indol-1-yl)thiourea
Description
N-Methyl-N-(4-methyl-2,3-dihydro-1H-indol-1-yl)thiourea is a thiourea derivative characterized by a methyl-substituted dihydroindole moiety linked to a thiourea core (general structure: [R1R2N][R3R4N]C=S). Thioureas are organosulfur compounds with diverse biological activities, including antimicrobial, antiviral, and anticancer properties .
Properties
CAS No. |
790158-87-1 |
|---|---|
Molecular Formula |
C11H15N3S |
Molecular Weight |
221.32 g/mol |
IUPAC Name |
1-methyl-1-(4-methyl-2,3-dihydroindol-1-yl)thiourea |
InChI |
InChI=1S/C11H15N3S/c1-8-4-3-5-10-9(8)6-7-14(10)13(2)11(12)15/h3-5H,6-7H2,1-2H3,(H2,12,15) |
InChI Key |
VWZZKTXJNVLHOK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2CCN(C2=CC=C1)N(C)C(=S)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thiourea,N-(2,3-dihydro-4-methyl-1H-indol-1-yl)-N-methyl-(9CI) typically involves the reaction of 2,3-dihydro-4-methyl-1H-indole with methyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions. The reaction mixture is then purified using column chromatography to isolate the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. One such method could be the continuous flow synthesis, where reactants are continuously fed into a reactor and the product is continuously removed. This method can improve yield and reduce production time.
Chemical Reactions Analysis
Types of Reactions
Thiourea,N-(2,3-dihydro-4-methyl-1H-indol-1-yl)-N-methyl-(9CI) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction can lead to the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted thiourea derivatives depending on the nucleophile used.
Scientific Research Applications
Thiourea,N-(2,3-dihydro-4-methyl-1H-indol-1-yl)-N-methyl-(9CI) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of Thiourea,N-(2,3-dihydro-4-methyl-1H-indol-1-yl)-N-methyl-(9CI) involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, modulating their activity. The thiourea group can form hydrogen bonds with biological molecules, affecting their function. These interactions can lead to changes in cellular pathways and biological processes.
Comparison with Similar Compounds
Comparison with Similar Thiourea Derivatives
Structural and Physicochemical Properties
Thiourea derivatives vary significantly in substituents, influencing their physicochemical properties and bioactivity. Below is a comparative analysis (Table 1):
Table 1: Structural and Physicochemical Comparison
*Predicted values based on structural analogs. †Estimated using fragment-based methods. ‡Amino acid groups reduce logP compared to aromatic substituents.
Key Observations :
- Lipophilicity: The dihydroindole-containing compound (logP ~3.5) is less lipophilic than C545-0400 (logP 4.46) due to fewer aromatic substituents . However, it is more hydrophobic than amino acid hybrids (M1/M2), which prioritize membrane selectivity via hydrophilic moieties .
- Rigidity vs.
Anti-Parasitic Activity
- M1/M2 Derivatives: Exhibit potent anti-amoebic activity (IC₅₀ <10 µg/mL against Acanthamoeba), attributed to hydrophilic amino acid groups enhancing receptor selectivity .
Antiviral Activity
- Triazole-Thione Derivatives : Show activity against herpesviruses (e.g., HSV-1 MIC 48 µg/mL) via thymidine kinase inhibition . The dihydroindole compound’s planar structure may enable analogous DNA/protein interactions.
Anticancer Potential
- N-Benzoyl-N'-phenylthiourea : Acts as an EGFR inhibitor by blocking tyrosine kinase receptors . The dihydroindole compound’s methyl groups could modulate steric hindrance, affecting EGFR binding efficiency.
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